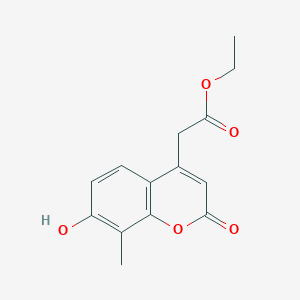![molecular formula C16H15NO4 B14356529 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid CAS No. 91575-75-6](/img/structure/B14356529.png)
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxycarbonyl group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid can be achieved through several synthetic routes. One common method involves the Ullmann reaction under microwave irradiation, which facilitates the coupling of 2-(phenylamino)benzoic acid with 4-(methoxycarbonyl)phenylboronic acid . The reaction conditions typically include the use of a copper catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Ullmann reactions or other coupling reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid has several scientific research applications:
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparaison Avec Des Composés Similaires
- 4-Methoxycarbonylphenylboronic acid
- 2-(Phenylamino)benzoic acid
- 4-(Methoxycarbonyl)benzeneboronic acid
Comparison: 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
91575-75-6 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-[(4-methoxycarbonylphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-21-16(20)12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)19/h2-9,17H,10H2,1H3,(H,18,19) |
Clé InChI |
LTRSWMRRLNCYEU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)


![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)
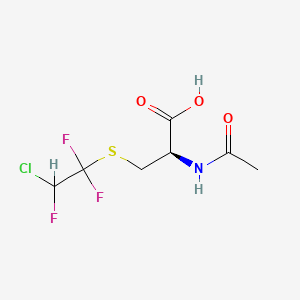
![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
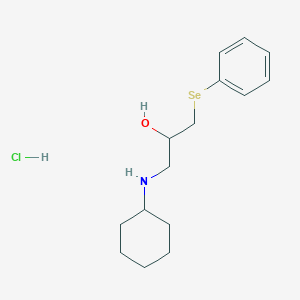

![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
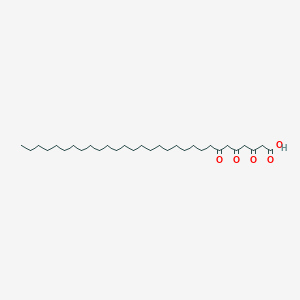
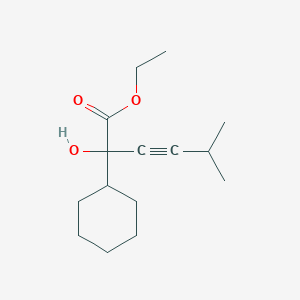
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
